molecular formula C13H10ClF3N2O2 B3335027 Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 1020237-74-4

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No. B3335027
CAS RN: 1020237-74-4
M. Wt: 318.68 g/mol
InChI Key: LIPCCCJYDHJXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate, commonly known as EF24, is a synthetic compound with potential anticancer properties. It belongs to the class of curcumin analogs, which are derived from the active ingredient of turmeric, Curcuma longa. EF24 has attracted significant attention in recent years due to its promising therapeutic effects against various types of cancer.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves reactions like the Knoevenagel approach and cyclocondensation, offering insights into potential synthetic routes for similar chemicals (Achutha et al., 2017).

  • Molecular Structure and Stability : These compounds often exhibit intramolecular hydrogen bonds and π … π interactions contributing to their structural stability, which could be relevant for similar molecules like Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Achutha et al., 2017).

Chemical Reactivity and Derivatives

  • Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, closely related compounds, have been used in Sonogashira-type cross-coupling reactions to produce various alkynyl-4-(ethoxycarbonyl)pyrazoles, indicating potential for similar reactions with this compound (Arbačiauskienė et al., 2011).

  • Condensation Reactions : Research on novel pyrazole derivatives, such as ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showcases condensation reactions leading to various antimicrobial and anticancer agents, hinting at similar possibilities for the compound (Hafez et al., 2016).

Potential Applications in Pharmacology

  • Antimicrobial Activities : The antimicrobial properties of similar compounds suggest potential research avenues in pharmacology for this compound (Achutha et al., 2017).

  • yl-moieties-hafez/1f1c06b797005dfe8ef0914c55e880fc/?utm_source=chatgpt).

properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)8-7-18-19(11(8)13(15,16)17)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPCCCJYDHJXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 6
Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.